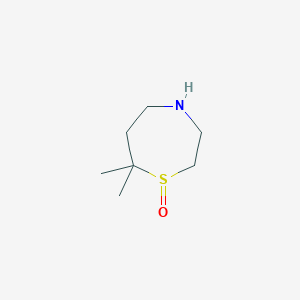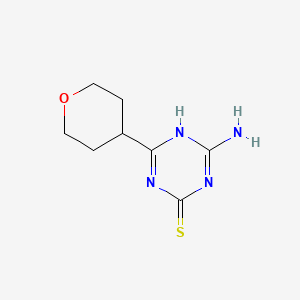
2-(1-Aminoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Aminoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound containing a thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from β-hydroxy amides, the compound can be synthesized via cyclodehydration using reagents like Deoxo-Fluor® . Another approach involves the use of 2-haloethylamines and chalcogenolate anions for regioselective ring-opening reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Aminoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazoles under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: The compound can undergo substitution reactions, particularly at the amino and carboxylic acid groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide for oxidation , reducing agents for reduction reactions, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole derivatives, while substitution reactions can produce a variety of substituted thiazole compounds.
Applications De Recherche Scientifique
2-(1-Aminoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(1-Aminoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may interact with proteins involved in cell signaling pathways, thereby modulating cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thiazole derivatives and heterocyclic compounds with analogous structures, such as:
Uniqueness
What sets 2-(1-Aminoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid apart is its specific substitution pattern on the thiazole ring, which imparts unique chemical and biological properties
Propriétés
Formule moléculaire |
C7H10N2O2S |
|---|---|
Poids moléculaire |
186.23 g/mol |
Nom IUPAC |
2-(1-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C7H10N2O2S/c1-3(8)6-9-5(7(10)11)4(2)12-6/h3H,8H2,1-2H3,(H,10,11) |
Clé InChI |
AHSFRYLJXINNKC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(S1)C(C)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Fluoro-4-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzoicacid](/img/structure/B13235809.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(piperidin-1-yl)propanoic acid](/img/structure/B13235814.png)



![N-[2-(piperazin-1-yl)ethyl]furan-2-carboxamide](/img/structure/B13235838.png)


![1-[3-(Aminomethyl)oxan-3-yl]-3-(methylamino)propan-2-ol](/img/structure/B13235858.png)
![N-[1-(2,5-Difluorophenyl)ethyl]cyclopropanamine](/img/structure/B13235862.png)



